IEM 1754 二氢溴化物

描述

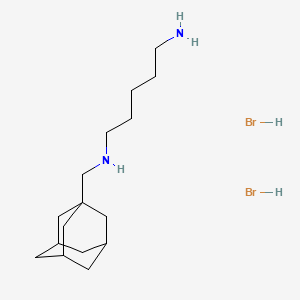

IEM 1754 dihydrobroMide is a selective AMPA/kainate receptor blocker for GluR1 and GluR3 with an IC50 of 6 μM . It is an adamantane derivative .

Molecular Structure Analysis

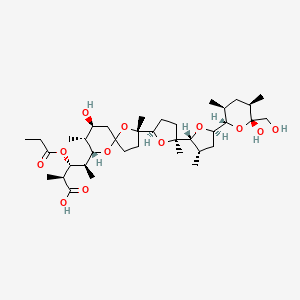

The molecular formula of IEM 1754 dihydrobroMide is C16H30N2·2HBr . The molecular weight is 412.25 . The structure is consistent with NMR .Chemical Reactions Analysis

IEM 1754 dihydrobroMide is a voltage-dependent open-channel blocker of AMPA receptors . The antagonism is dependent on receptor subunit composition . Channels gated by recombinant, homomeric GluR1 and GluR3 receptors exhibit a higher sensitivity to block than those gated by receptors containing edited GluR2 subunits .Physical And Chemical Properties Analysis

The molecular formula of IEM 1754 dihydrobroMide is C16H30N2·2HBr . The molecular weight is 412.25 . It is soluble in DMSO and water .科学研究应用

AMPA Receptor Blockade

IEM 1754 dihydrobromide acts as a voltage-dependent open-channel blocker of AMPA receptors , which are involved in fast synaptic transmission in the central nervous system. It is selective between subtypes, blocking GluA2 subunit-lacking (Ca2±permeable) receptors more potently than GluA2-containing receptors .

NMDA Receptor Inhibition

This compound also potently blocks NMDA receptor channels . NMDA receptors play a crucial role in synaptic plasticity, memory function, and excitotoxicity .

Selectivity for GluR Subunits

IEM 1754 dihydrobromide shows selectivity for certain glutamate receptor subunits, such as GluR1 and GluR3 , with an IC50 of 6 μM. This makes it a valuable tool for studying receptor subunit-specific functions and pharmacology .

作用机制

Target of Action

IEM 1754 dihydrobromide is a selective blocker of AMPA/kainate receptors, specifically acting on GluR1 and GluR3 . These receptors are subtypes of ionotropic glutamate receptors, which play a crucial role in fast synaptic transmission in the central nervous system .

Mode of Action

IEM 1754 dihydrobromide operates as a voltage-dependent open-channel blocker of AMPA receptors . It selectively blocks GluR2 subunit-lacking (Ca 2+ -permeable) receptors more potently than GluR2-containing receptors . The antagonistic action of IEM 1754 is dependent on the subunit composition of the receptor, with GluR1 and GluR3 gated channels being more sensitive to blockage than those constituted by GluR2 .

Biochemical Pathways

The primary biochemical pathway affected by IEM 1754 dihydrobromide is the glutamatergic synaptic transmission pathway. By blocking AMPA receptors, IEM 1754 dihydrobromide inhibits the fast synaptic transmission mediated by these receptors . This can lead to downstream effects such as modulation of neuronal excitability and synaptic plasticity .

Pharmacokinetics

It is known that the compound is soluble in water and dmso , which could influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of IEM 1754 dihydrobromide’s action primarily involve the modulation of neuronal activity. By blocking AMPA receptors, the compound can alter synaptic transmission, potentially leading to changes in neuronal excitability and synaptic plasticity . It’s also been noted that IEM 1754 dihydrobromide potently blocks NMDA receptor channels .

Action Environment

The action, efficacy, and stability of IEM 1754 dihydrobromide can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its distribution and bioavailability . Additionally, the compound’s voltage-dependent mode of action suggests that changes in the membrane potential could influence its efficacy . .

安全和危害

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

N'-(1-adamantylmethyl)pentane-1,5-diamine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2.2BrH/c17-4-2-1-3-5-18-12-16-9-13-6-14(10-16)8-15(7-13)11-16;;/h13-15,18H,1-12,17H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPHTNNJCZDROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNCCCCCN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

IEM 1754 dihydrobroMide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((2-Fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)furo[3,2-c]pyridine-2-carboxamide](/img/structure/B1674305.png)

![N-[(E)-1-[5-[4,5-bis[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B1674311.png)

![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)